2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound characterized by its unique thienopyrimidine core and various substituents that enhance its biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through multi-step organic reactions involving various reagents and catalysts. Sources of information on its synthesis and properties include chemical databases and scientific literature that detail synthetic methods and biological evaluations.
This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific functional groups present in this compound contribute to its classification as a potential pharmaceutical agent.
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:
The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and pH to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
The molecular formula of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is .
| Property | Value |
|---|---|
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
| InChI | InChI=1S/C23H22ClN3O2S/c1-13-8-14(2)10-16(9-13)27-22(29)21-19(11-15(3)31-21)26-23(27)30-12-20(28)25-18-7-5-4-6-17(18)24/h4-10,15H,11-12H2,1-3H3,(H,25,28) |
| InChI Key | QVJGGDRSRGMEDU-UHFFFAOYSA-N |
The structural analysis reveals a thienopyrimidine ring system with a sulfanyl linkage and various aromatic substituents that contribute to its chemical reactivity and potential biological activity.
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions can be optimized through careful selection of solvents and reaction conditions.
The mechanism of action for 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves interactions with specific molecular targets such as enzymes or receptors in biological pathways.
Understanding these interactions is crucial for elucidating its pharmacological profile.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its complex structure.
Key chemical properties include:
This compound has potential applications in scientific research as a lead candidate for drug development targeting various diseases due to its unique structural features and biological activity. Its derivatives may also be explored for enhanced efficacy and reduced side effects in therapeutic applications.
CAS No.: 2134602-45-0
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 591-81-1